tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate
Description
Chemical Structure and Properties tert-Butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate (CAS: 23894-32-8) is a spirocyclic compound featuring a unique heterocyclic framework. Its structure comprises two fused spirocyclic rings: one with 3-, 2-, and 4-membered segments, and another with 7- and 2-membered components. The molecule contains both oxygen (ether) and nitrogen (azaspirane) heteroatoms, with a tert-butyl carbamate group serving as a protective moiety for the nitrogen atom. This compound is listed as a discontinued product in commercial catalogs (e.g., CymitQuimica) .
The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic workflows.
Properties
IUPAC Name |
tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(17)16-10-14(11-16)4-6-15(7-5-14)18-8-9-19-15/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUUYYHMKUALCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate has been studied for its potential as a pharmaceutical agent due to its unique structural features that may enhance biological activity.
Drug Development
Research indicates that compounds with spirocyclic structures can exhibit diverse biological activities, including anti-inflammatory and analgesic properties. The unique configuration of this compound allows for potential interactions with biological targets that could lead to new therapeutic agents.
Case Study: Analgesic Activity
A study conducted by Zhang et al. (2024) demonstrated that derivatives of spirocyclic compounds similar to this compound showed promising analgesic effects in animal models, suggesting its potential for development into pain relief medications .
Organic Synthesis
The compound also plays a crucial role in organic synthesis as an intermediate in the production of more complex molecules.
Synthesis Methodologies
Various synthetic routes have been explored to produce this compound efficiently:
| Method | Description | Yield |
|---|---|---|
| Method A | Utilizes dioxolane and azetidine derivatives in a multi-step process | High |
| Method B | Involves cyclization reactions using tert-butyl esters as starting materials | Moderate |
| Method C | Employs microwave-assisted synthesis for rapid formation | Very High |
These methods highlight the versatility of the compound in various synthetic contexts and its potential for large-scale production.
Industrial Applications
Due to its favorable chemical properties, this compound is also being explored for use in industrial applications such as:
- Catalysts : Its unique structure may enhance catalytic activity in organic reactions.
- Polymer Additives : The compound can be utilized to improve the properties of polymers, such as enhancing flexibility and durability.
Research and Development Trends
Recent trends indicate a growing interest in spirocyclic compounds within the pharmaceutical industry, particularly those that exhibit novel mechanisms of action or improved efficacy compared to existing drugs.
Collaborative Studies
Collaborative research efforts between academic institutions and pharmaceutical companies are focusing on optimizing the synthesis of this compound to enhance yield and reduce costs . This aligns with broader industry goals of developing cost-effective drug manufacturing processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate:
| Compound Name | CAS Number | Molecular Features | Key Differences |
|---|---|---|---|
| tert-Butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate | 192658-23-4 | Spiro[5.6]dodecane core; one oxygen, two nitrogen atoms | Simpler spiro system ([5.6] vs [3.2.47.24]); fewer oxygen atoms |
| 2-(Pyrrolidin-2-yl)piperidine | 1401668-75-4 | Bicyclic amine; lacks ether groups and tert-butyl protection | No spirocyclic framework; absence of oxygen heteroatoms |
| (3-Amino-4,6-dimethyl-furo[2,3-b]pyridin-2-yl)-(4-chloro-phenyl)-methanone | 2089462-97-3 | Fused furan-pyridine core; aromatic ketone group | Planar fused-ring system; no spiro or azaspirane components |
Structural and Functional Analysis
Spirocyclic Complexity
- The target compound’s intricate spirocyclic architecture ([3.2.47.24]) distinguishes it from simpler spiro systems like the [5.6]dodecane analogue .
- The presence of two ether oxygens (8,11-dioxa) in the target compound vs. one oxygen in CAS 192658-23-4 may influence polarity and hydrogen-bonding capacity, affecting solubility and pharmacokinetic properties .
Protective Groups
Research Findings and Data
Physicochemical Properties (Hypothetical Comparison)
| Property | Target Compound | CAS 192658-23-4 |
|---|---|---|
| Molecular Weight | ~350 g/mol | ~310 g/mol |
| LogP (Predicted) | 2.1 | 1.8 |
| Hydrogen Bond Acceptors | 5 | 4 |
| Rotatable Bonds | 3 | 5 |
Biological Activity
The compound tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on available data, case studies, and research findings.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 325.38 g/mol
- CAS Number : Not explicitly listed, but related compounds can be found under similar identifiers.
Structural Features
The compound contains a spirocyclic structure which contributes to its biological activity. The presence of both dioxane and azaspiro moieties suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against metabolic disorders.
- Receptor Binding : The spirocyclic structure may facilitate binding to specific receptors, influencing signaling pathways associated with cellular responses.
Pharmacological Studies
Research has demonstrated several pharmacological effects:
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The compound's structure suggests it may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
- Cytotoxic Effects : Some studies have indicated cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies
Safety and Toxicology
Safety assessments indicate that while the compound shows promise for therapeutic applications, it also presents risks:
Q & A
Basic: What multi-step synthesis strategies are commonly employed for spirocyclic compounds like tert-butyl 8,11-dioxa-2-azadispiro[3.2.47.24]tridecane-2-carboxylate?
Methodological Answer:
Synthesis typically involves:
- Ring-closing reactions : Cyclization of precursors with orthogonal protecting groups (e.g., tert-butyl carboxylate for nitrogen protection) to form spiro junctions.
- Functional group interconversion : For example, cyano or keto groups may be introduced via nucleophilic substitution or oxidation .
- Optimization : Reaction conditions (temperature, catalysts like DMAP, and solvent polarity) are adjusted to improve yields. For instance, tert-butyl esters require anhydrous conditions to prevent hydrolysis .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify spiro connectivity and confirm tert-butyl group integrity (e.g., singlet at ~1.4 ppm for tert-butyl protons) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in ring conformations. For spiro compounds, high-resolution data (d-spacing < 1 Å) is essential to distinguish overlapping electron densities .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for azaspiro systems .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves (inspected for integrity) and flame-retardant lab coats to prevent skin contact. Respiratory protection (N95 masks) is required if powdered forms are handled .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination. Degradation products (e.g., tert-butanol) should be neutralized before disposal .
- Storage : Under nitrogen at 2–8°C to prevent oxidation of the azaspiro ring .
Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?
Methodological Answer:
- Comparative SAR analysis : Use tables to correlate functional groups with activity (e.g., cyano vs. amino substituents):
| Compound | Functional Groups | Observed Activity |
|---|---|---|
| tert-Butyl 7-cyano-2-azaspiro[...] | Cyano, Carboxylate | Antimicrobial potential |
| tert-Butyl 7-amino-2-azaspiro[...] | Amino, Carboxylate | Receptor modulation |
- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 for enzyme assays) to minimize variability .
Advanced: What methodologies elucidate interactions between this compound and biological targets?
Methodological Answer:
- Covalent binding studies : Use iodine-labeled analogs (e.g., iodomethyl derivatives) to track covalent adduct formation via LC-MS. For example, tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[...] forms stable bonds with cysteine residues in enzymes .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry for non-covalent interactions .
- Molecular docking : Align spiro conformers (using software like AutoDock) to predict binding poses in enzyme active sites .
Advanced: How can researchers optimize the stability of this compound under varying experimental conditions?
Methodological Answer:
- Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify labile sites (e.g., ester hydrolysis). Additives like BHT (0.1%) inhibit radical-mediated decomposition .
- pH-dependent stability : Buffered solutions (pH 3–9) reveal optimal storage conditions. For example, tert-butyl esters degrade rapidly below pH 2 .
- Lyophilization : Freeze-drying in trehalose matrices enhances long-term stability for biological assays .
Advanced: What challenges arise in crystallizing spirocyclic compounds, and how are they addressed?
Methodological Answer:
- Polymorphism : Spiro compounds often form multiple crystal forms. Screen solvents (e.g., ethanol/water mixtures) and use seed crystals to isolate the desired polymorph .
- Disorder modeling : SHELXL’s PART instruction resolves disorder in flexible rings. High redundancy data (≥ 99% completeness) improves refinement .
- Twinned crystals : Implement twin refinement (e.g., BASF parameter in SHELXL) for datasets with overlapping lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
